molecular formula C12H14O5 B6338997 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester CAS No. 1171921-91-7

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester

Cat. No. B6338997
CAS RN: 1171921-91-7
M. Wt: 238.24 g/mol
InChI Key: YWYKEUPSAVLVDN-UHFFFAOYSA-N
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Description

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester is a compound with the molecular formula C12H14O5. It is commonly known as aspirin, a non-steroidal anti-inflammatory drug with analgesic properties. It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Synthesis and Structural Identification

  • 2-Hydroxy-4-methyl benzoic acid has been synthesized from acetone and ethyl formate, demonstrating a method relevant to similar compounds like 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester. The structure of the product was confirmed by IR, MS, and 1HNMR, highlighting the importance of these techniques in identifying and characterizing similar chemical structures (Che Qing-ming et al., 2006).

Advanced Organic Syntheses

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) was used in the synthesis of α-ketoamide derivatives, illustrating the utility of related compounds in organic synthesis. This method proved superior in terms of purity and yield, emphasizing the role of similar ester compounds in the synthesis of complex organic molecules (A. El‐Faham et al., 2013).

Antimicrobial Applications

  • Research on phenolic compounds isolated from Anabasis aphylla showed selective antimicrobial activity. These findings underline the potential antimicrobial applications of similar ester compounds in controlling plant and animal diseases (H. Du et al., 2009).

Antioxidant and Antibacterial Characteristics

  • The molecule 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester exhibited antioxidant and antibacterial properties. This highlights the potential of similar ester compounds in food and nutraceutical applications due to their functional attributes (S. G. Pandit et al., 2018).

Prodrug Design and Delivery

  • The study of various esters of benzoic acid for prodrug design offered insights into the hydrolysis behavior of these compounds. This research is crucial for designing more effective drug delivery systems, as it elucidates the role of ester structures in the release of active pharmaceutical ingredients (N. M. Nielsen & H. Bundgaard, 1987).

properties

IUPAC Name

ethyl 2-acetyloxy-6-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-12(15)11-9(7-13)5-4-6-10(11)17-8(2)14/h4-6,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYKEUPSAVLVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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